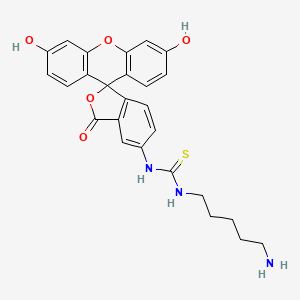

Fluorescein-Cadaverine Dihydrobromide

説明

Fluorescein-Cadaverine Dihydrobromide is a fluorescent compound widely used in diagnostic imaging and scientific research. It is synthesized by the reaction of cadaverine with fluorescein, resulting in a compound that exhibits strong fluorescence properties . This compound is particularly valuable in biological and medical applications due to its ability to bind to specific molecules and emit light, making it useful for imaging and diagnostic purposes.

準備方法

Synthetic Routes and Reaction Conditions

Fluorescein-Cadaverine Dihydrobromide is synthesized through a reaction between cadaverine and fluorescein. The process involves the formation of a thiourea linkage between the cadaverine and fluorescein molecules. The reaction typically requires the use of solvents and catalysts to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using techniques such as crystallization and chromatography to remove any impurities .

化学反応の分析

Types of Reactions

Fluorescein-Cadaverine Dihydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.

Reduction: Reduction reactions can alter the chemical structure of the compound, affecting its binding affinity and fluorescence.

Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pH, and solvent choice being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may result in the formation of oxidized fluorescein derivatives, while reduction can lead to reduced forms of the compound. Substitution reactions can produce a variety of derivatives with different functional groups .

科学的研究の応用

Scientific Research Applications

In cellular biology, fluorescein cadaverine is employed for tracking cellular processes due to its fluorescent properties. It can be conjugated to antibodies or other biomolecules, enabling researchers to visualize specific proteins or cellular structures under fluorescence microscopy. This application is particularly relevant in studies involving cell signaling and protein interactions.

Diagnostic Applications

Fluorescein-Cadaverine Dihydrobromide is also utilized in diagnostic applications, especially in ophthalmology for fluorescein angiography. The compound aids in visualizing blood flow and identifying vascular disorders by highlighting areas of interest within biological tissues . Its use extends to surgical settings, where it helps delineate tumor margins during procedures involving brain and spinal tumors.

Protein Cross-Linking Studies

A study published in Nature demonstrated the utility of fluorescein cadaverine in investigating transglutaminase activity in neurodegenerative diseases. The researchers observed that increased protein cross-linking correlated with disease progression, highlighting the importance of this compound in understanding molecular mechanisms underlying neurodegeneration .

Cellular Uptake Studies

In another study, fluorescein cadaverine was used to monitor cellular uptake mechanisms in various cell lines. The results indicated that cells could efficiently internalize the conjugated dye, allowing for real-time monitoring of cellular responses to stimuli .

作用機序

The mechanism of action of Fluorescein-Cadaverine Dihydrobromide involves its ability to bind to specific molecules and emit fluorescence upon excitation. The compound’s fluorescence properties are due to the presence of the fluorescein moiety, which absorbs light at a specific wavelength and emits light at a longer wavelength. This property allows it to be used as a fluorescent marker in various imaging techniques .

類似化合物との比較

Fluorescein-Cadaverine Dihydrobromide can be compared with other similar compounds, such as:

Fluorescein Isothiocyanate (FITC): Another fluorescent compound used in similar applications but with different binding properties.

Rhodamine B-Cadaverine: A compound with similar fluorescence properties but different chemical structure and binding affinity.

Alexa Fluor Dyes: A family of fluorescent dyes with varying properties and applications

This compound is unique due to its specific binding properties and strong fluorescence, making it particularly useful in diagnostic imaging and scientific research .

生物活性

Fluorescein-Cadaverine Dihydrobromide is a fluorescent compound that has garnered attention in biological research due to its unique properties and applications. This article delves into its biological activity, including its mechanisms, applications in various studies, and relevant case studies.

- Molecular Formula : C26H25N3O5S·2Br

- Molecular Weight : 564.48 g/mol

- Solubility : Soluble in DMSO, DMF, and buffers at pH > 6.5

- Excitation/Emission Wavelengths : 493 nm / 517 nm

This compound acts primarily through the formation of stable conjugates with amine-containing biomolecules. This property is exploited in various biological assays, particularly in labeling proteins and studying cellular processes.

- Photochemical Reactions : The compound can undergo photochemical reactions that generate reactive oxygen species (ROS), which may induce cytotoxic effects in certain cell lines. For instance, studies have shown that fluorescein derivatives can lead to reduced cell viability and metabolic disruption in hepatoblastoma cell lines when subjected to irradiation .

- Cellular Uptake and Labeling : Its ability to conjugate with proteins allows for specific labeling in live cells, facilitating the study of protein interactions and dynamics within cellular environments .

Biological Applications

This compound has been utilized in various biological contexts:

- Cytotoxicity Studies : Research indicates that fluorescein derivatives can exhibit significant cytotoxic effects on cancer cells, with a noted decrease in cell viability correlating with increased concentrations of the compound .

- Protein Labeling : The compound serves as a substrate for transglutaminase, enabling site-specific labeling of proteins for imaging and tracking purposes in live-cell assays .

- Biogenic Amine Studies : Fluorescein-Cadaverine has been employed to study biogenic amines such as cadaverine itself, providing insights into metabolic pathways and their implications in health and disease .

Case Study 1: Antiproliferative Effects

A study focusing on the antiproliferative effects of fluorescein derivatives demonstrated that treatment with fluorescein-cadaverine led to a significant reduction in cell viability in HepG2 cells. The mechanism was linked to oxidative stress induced by singlet oxygen generated during photochemical reactions. Results indicated a dependency on oxygen concentration, suggesting potential therapeutic applications in cancer treatment .

Case Study 2: Protein Interaction Assays

In another study, fluorescein-cadaverine was used as a fluorescent probe to investigate protein interactions within cellular environments. The compound's ability to form stable conjugates allowed researchers to visualize protein dynamics effectively, revealing critical insights into cellular signaling pathways and interactions between biomolecules .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

1-(5-aminopentyl)-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O5S/c27-10-2-1-3-11-28-25(35)29-15-4-7-19-18(12-15)24(32)34-26(19)20-8-5-16(30)13-22(20)33-23-14-17(31)6-9-21(23)26/h4-9,12-14,30-31H,1-3,10-11,27H2,(H2,28,29,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNZXNJCCZJIME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659724 | |

| Record name | N-(5-Aminopentyl)-N'-(3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786705-84-8 | |

| Record name | N-(5-Aminopentyl)-N'-(3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。